molecular formula C18H24N2O3S2 B216240 N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide

N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide

Cat. No. B216240
M. Wt: 380.5 g/mol
InChI Key: QUQQVORGDXYUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide, also known as DPA-T, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the sulfonamide family and is known for its potent biological activity and unique chemical structure. In

Mechanism of Action

The mechanism of action of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of pH balance in the body. This inhibition can lead to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the formation of beta-amyloid plaques in the brain, which may have implications for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide in lab experiments is its potent biological activity and unique chemical structure. This compound has been shown to exhibit potent anti-cancer activity and may have implications for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration of this compound for various applications.

Future Directions

There are several future directions for research on N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide. One area of research is the development of new analogs and derivatives of this compound with improved potency and selectivity. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications.

Synthesis Methods

The synthesis of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide involves the reaction of 4-aminobenzenesulfonamide with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. This reaction results in the formation of this compound, which can be isolated and purified using various chromatographic techniques. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

properties

Molecular Formula

C18H24N2O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C18H24N2O3S2/c1-3-11-20(12-4-2)25(22,23)17-9-7-15(8-10-17)19-18(21)14-16-6-5-13-24-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,19,21)

InChI Key

QUQQVORGDXYUKQ-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2

Origin of Product

United States

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